(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a methoxyphenyl group, and a butenoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thiazole intermediate.
Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety through a Knoevenagel condensation reaction between the thiazole intermediate and a suitable aldehyde, followed by oxidation to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butenoic acid moiety, potentially converting it to an alcohol.
Substitution: The thiazole ring and methoxyphenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration often involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity or function, and thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-((4-phenylthiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(Z)-4-((4-(4-chlorophenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid: Contains a chlorine atom instead of a methoxy group, potentially altering its properties.
Uniqueness
The presence of the methoxy group in (Z)-4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)-3-methyl-4-oxobut-2-enoic acid distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it unique in its class.
Properties
IUPAC Name |
(Z)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-9(7-13(18)19)14(20)17-15-16-12(8-22-15)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19)(H,16,17,20)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMSPXHRNZJJEX-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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